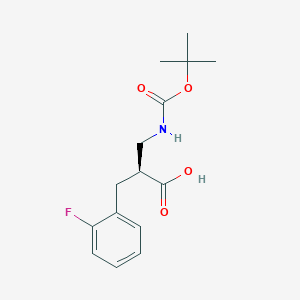
Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid: is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorobenzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the fluorobenzyl moiety. The process may include steps such as:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the fluorobenzyl group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorobenzyl halide.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a suitable base.
Major Products Formed:
Oxidation: Oxidized derivatives of the fluorobenzyl moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorobenzyl moiety.
Applications De Recherche Scientifique
Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The presence of the fluorobenzyl moiety can enhance its binding affinity and specificity, leading to distinct biological effects.
Comparaison Avec Des Composés Similaires
- 3-((2-Fluorobenzyl)oxy)propanoic acid
- 4-((2-Fluorobenzyl)oxy)benzoic acid
- 3-(2-Hydroxyethoxy)propanoic acid
Comparison: Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid is unique due to the presence of the Boc protecting group and the specific arrangement of the amino and fluorobenzyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C15H20FNO4 |
|---|---|
Poids moléculaire |
297.32 g/mol |
Nom IUPAC |
(2S)-2-[(2-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Clé InChI |
YIEHHVFTGDEYLJ-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)
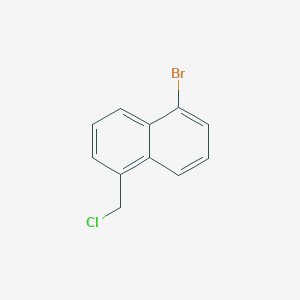
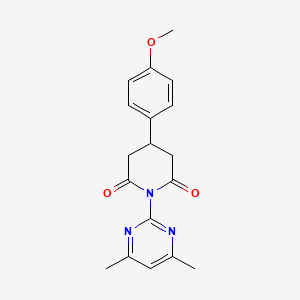
![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)
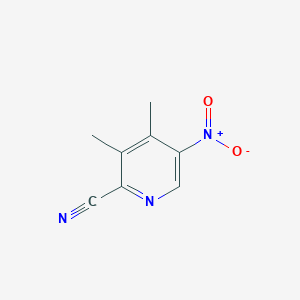
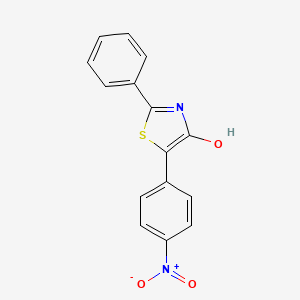
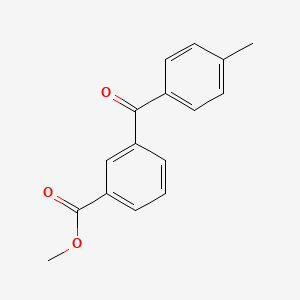
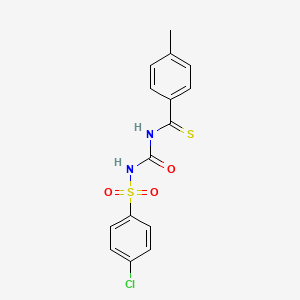
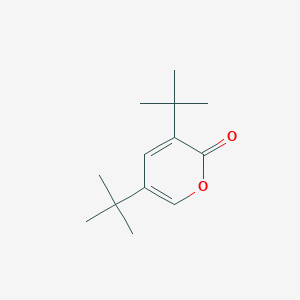
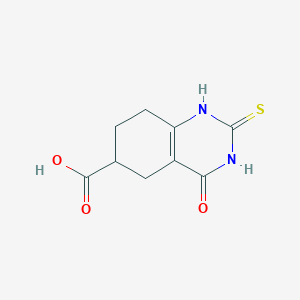
![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
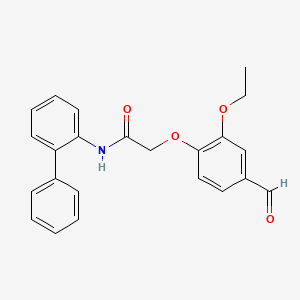
![3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione](/img/structure/B13997754.png)
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
